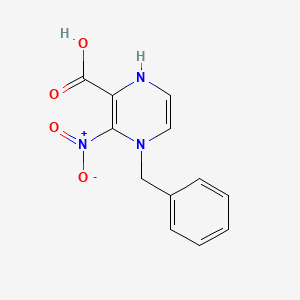

4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid

Description

Propriétés

Formule moléculaire |

C12H11N3O4 |

|---|---|

Poids moléculaire |

261.23 g/mol |

Nom IUPAC |

4-benzyl-3-nitro-1H-pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C12H11N3O4/c16-12(17)10-11(15(18)19)14(7-6-13-10)8-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,16,17) |

Clé InChI |

NXRDTQRCCDKGCO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CN2C=CNC(=C2[N+](=O)[O-])C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted pyrazine derivative, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, along with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The dihydropyrazine ring can be oxidized to form pyrazine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-benzyl-3-amino-1,4-dihydropyrazine-2-carboxylic acid .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid as an anticancer agent. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results against prostate cancer cells in vitro, where it demonstrated selective cytotoxicity compared to non-cancerous cells .

Case Study: Prostate Cancer Inhibition

- Study Design : The compound was tested on LAPC-4 and PC-3 prostate cancer cell lines.

- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM.

- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Study: Antimicrobial Efficacy

- Organisms Tested : Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL.

- Implications : These findings support further exploration into its use as a therapeutic agent in treating bacterial infections.

Material Science Applications

1. Polymer Synthesis

4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid is being explored as a monomer in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 150 | 30 |

| Polymer with Additive | 200 | 45 |

Mécanisme D'action

The mechanism of action of 4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and dihydropyrazine ring may also play roles in modulating the compound’s activity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazine/Pyrazole Cores

4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid (CAS 503614-92-4)

- Molecular Formula : C₈H₉N₃O₃

- Molecular Weight : 195.18 g/mol

- Key Differences :

- Replaces the nitro group with an oxo group, reducing electrophilicity.

- The saturated tetrahydropyrazine ring decreases aromaticity compared to the dihydropyrazine core in the target compound.

- Applications : Primarily used as a building block in peptide-mimetic drug design due to its reduced reactivity .

1-Benzyl-1H-indazole-3-carboxylic Acid (CAS 821785-76-6)

Functional Group Variations

4-Benzyl-2-methylpiperazine-1-carboxylic Acid tert-Butyl Ester (CAS 120737-77-1)

- Molecular Formula : C₁₇H₂₆N₂O₂

- Molecular Weight : 290.40 g/mol

- Key Differences :

- Replaces the nitro group and carboxylic acid with a tert-butyl ester, enhancing stability but reducing acidity.

- Piperazine ring (saturated) vs. dihydropyrazine (partially unsaturated) alters conformational flexibility.

- Applications : Used in medicinal chemistry as a prodrug or protective group strategy .

6-Benzyloxy-1H-indazole-3-carboxylic Acid (CAS 314291-30-0)

- Molecular Formula : C₁₅H₁₂N₂O₃

- Molecular Weight : 268.27 g/mol

- Key Differences: Introduces a benzyloxy group at position 6, increasing steric bulk. Carboxylic acid at position 3 (vs.

- Applications : Investigated as a COX-2 inhibitor scaffold in anti-inflammatory drug development .

4-[Benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 1775454-35-7)

- Molecular Formula : C₂₄H₂₆N₆O

- Molecular Weight : 414.5 g/mol

- Key Differences: Substitutes the nitro group with a benzyl(methyl)amino group, enhancing nucleophilicity. Carboxamide group (vs. carboxylic acid) improves membrane permeability.

- Applications : Targeted in kinase inhibitor research for oncology applications .

PYRIDINE-2-CARBOXYLIC ACID (1-BENZYL-PROPYLIDENE)-HYDRAZIDE (CAS 883791-32-0)

- Molecular Formula : C₁₆H₁₇N₃O

- Molecular Weight : 267.33 g/mol

- Key Differences :

- Hydrazide functional group instead of carboxylic acid, enabling chelation or coordination chemistry.

- Pyridine ring (aromatic) vs. dihydropyrazine (partially saturated) modifies electronic delocalization.

- Applications : Explored in metal-organic framework (MOF) synthesis and antimicrobial agents .

Comparative Analysis Table

| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Dihydropyrazine | Nitro, Benzyl, COOH | ~280 (estimated) | Pharmaceutical intermediates |

| 4-Oxo-tetrahydropyrazolo[...]carboxylic Acid | Pyrazolo-pyrazine | Oxo, COOH | 195.18 | Peptide-mimetic design |

| 1-Benzyl-1H-indazole-3-carboxylic Acid | Indazole | Benzyl, COOH | 252.27 | Kinase inhibition |

| 4-Benzyl-2-methylpiperazine-1-ester | Piperazine | tert-Butyl ester | 290.40 | Prodrug strategies |

| 6-Benzyloxy-indazole-3-carboxylic Acid | Indazole | Benzyloxy, COOH | 268.27 | Anti-inflammatory agents |

| Pyrazolo-pyrazine carboxamide | Pyrazolo-pyrazine | Benzyl(methyl)amino, Carboxamide | 414.5 | Oncology research |

Key Research Findings

- Electronic Effects: The nitro group in the target compound enhances electrophilic substitution reactivity compared to oxo or amino analogs, making it more suitable for nitro-reduction or nucleophilic aromatic substitution reactions .

- Solubility : The benzyl group increases lipophilicity (logP ~2.5 estimated), whereas carboxylic acid analogs like 6-benzyloxy-indazole-3-carboxylic acid exhibit higher aqueous solubility at physiological pH due to ionization .

Activité Biologique

4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid (CAS 59689-84-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

- Molecular Formula : C₁₂H₁₁N₃O₄

- Molecular Weight : 261.23 g/mol

- Appearance : Solid at room temperature with a purity of up to 98% .

Antihypertensive Effects

Research indicates that derivatives of dihydropyrazine compounds exhibit antihypertensive properties. These compounds can lower blood pressure in hypertonic animal models by acting as smooth muscle relaxants in vascular tissues . The mechanism involves modulation of vascular tone, potentially through inhibition of calcium channels or other pathways that influence smooth muscle contraction.

Anti-inflammatory Properties

Studies have shown that similar compounds in the dihydropyrazine family possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

The biological activity of 4-benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid extends to antimicrobial properties. Research has indicated that this compound exhibits inhibitory effects against certain bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

The mechanisms underlying the biological activities of 4-benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid are still being elucidated. However, several pathways have been proposed:

- Calcium Channel Blockade : Similar compounds have been shown to interfere with calcium influx in vascular smooth muscle cells, leading to relaxation and vasodilation.

- Cytokine Modulation : The compound may affect signaling pathways involved in cytokine production, thus modulating inflammatory responses.

- Membrane Disruption : Antimicrobial activity might be linked to the ability of the compound to integrate into bacterial membranes, causing structural damage and cell death.

Case Study 1: Antihypertensive Activity

A study conducted on hypertensive rats demonstrated that administration of 4-benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to enhanced nitric oxide availability and decreased vascular resistance.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, treatment with this compound led to reduced swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis with Related Compounds

| Compound Name | Antihypertensive Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid | Yes | Yes | Moderate |

| Other Dihydropyrazine Derivatives | Yes | Variable | Yes |

| Traditional Antihypertensives (e.g., Amlodipine) | Yes | No | No |

Q & A

Q. What are the design principles for derivatizing this compound to enhance its pharmacokinetic properties?

- Methodological Answer : Structural modifications focus on improving LogD (e.g., ester prodrugs of the carboxylic acid for enhanced absorption). Substituent effects are modeled via QSAR (Quantitative Structure-Activity Relationship) using descriptors like topological polar surface area (TPSA). In vitro ADME assays (Caco-2 permeability, microsomal stability) prioritize derivatives with balanced solubility and metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.